![molecular formula C15H17N3O3S2 B4418189 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B4418189.png)
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a phenylsulfonyl group, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with piperidine-4-carboxamide under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, leading to different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pain Management
Research has indicated that compounds similar to 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can act as dual inhibitors of sEH and FAAH, which are enzymes involved in pain modulation. The inhibition of these enzymes can lead to enhanced analgesic effects and reduced side effects compared to traditional pain medications.
Case Study: Dual Inhibition of sEH and FAAH
A study highlighted the synthesis and biological evaluation of benzothiazole-phenyl-based analogs, including derivatives of piperidine carboxamides. These compounds showed promising results in reducing pain responses in animal models by effectively inhibiting both sEH and FAAH pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory processes. By targeting specific pathways, such as those mediated by sEH and FAAH, these compounds may reduce inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings
In vitro studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity by modulating the levels of endocannabinoids and other lipid mediators involved in inflammation . This positions this compound as a candidate for further development in treating inflammatory diseases.
Cardiovascular Applications
Emerging research suggests that piperidine derivatives can play a role in cardiovascular health. Compounds with similar structures have been explored for their ability to treat conditions such as dilated cardiomyopathy.
Potential Mechanisms
The mechanism of action may involve the modulation of ion channels or receptors that are crucial for cardiac function. For instance, a related patent discusses sulfonamide compounds that act as sodium channel blockers, which could be beneficial in managing cardiac arrhythmias .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of these compounds is crucial for optimizing their therapeutic potential. SAR studies have shown that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity.
Data Table: SAR Insights
Compound Variant | Activity Level | Key Modifications |
---|---|---|
Original Compound | Moderate | Base structure |
Variant A | High | Additional methyl group |
Variant B | Low | Altered sulfonyl group |
These insights guide synthetic chemists in developing more potent analogs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may participate in binding interactions with proteins, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline: Shares the phenylsulfonyl group but differs in the heterocyclic ring structure.
Phenylsulfonylacetophenone: Contains the phenylsulfonyl group and is used in similar synthetic applications.
Uniqueness: 1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide is unique due to its combination of a thiazole ring and a piperidine carboxamide moiety, which provides distinct chemical and biological properties compared to other phenylsulfonyl-containing compounds .
Biological Activity
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperidine ring, a thiazole moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring engages in hydrogen bonding and ionic interactions. These interactions can significantly influence enzyme activity and receptor function, potentially modulating several biological pathways.
Biological Activity
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of piperidine compounds exhibited inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Fungicidal Activity : Research indicated that related thiazole-piperidine derivatives displayed significant fungicidal activity against various pathogens, highlighting the potential agricultural applications of these compounds .
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance:
- The introduction of different substituents on the piperidine or thiazole rings can enhance binding affinity and selectivity towards specific targets.
- Compounds with varying electronic properties (e.g., fluorinated vs. non-fluorinated) showed different levels of potency in biological assays .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUVLKUOMLFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330392 | |
Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849197-08-6 | |
Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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